(1S,2S)-2-Aminocyclohexanol
Overview
Description
(1S,2S)-2-Aminocyclohexanol is a chiral amino alcohol with significant importance in organic synthesis and medicinal chemistry. This compound features a cyclohexane ring with an amino group and a hydroxyl group attached to adjacent carbon atoms, specifically in the (1S,2S) configuration. Its unique stereochemistry makes it a valuable building block for the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-2-Aminocyclohexanol can be achieved through several methods. One common approach involves the reduction of 2-nitrocyclohexanol using hydrogenation or catalytic transfer hydrogenation. The reaction typically employs palladium on carbon as a catalyst under mild conditions to yield the desired amino alcohol.
Industrial Production Methods: In an industrial setting, this compound is often produced via the catalytic hydrogenation of 2-nitrocyclohexanol. This process is carried out in large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the economic viability of this production method.
Chemical Reactions Analysis
Types of Reactions: (1S,2S)-2-Aminocyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Reagents like chromium trioxide or potassium permanganate are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the amino group.
Substitution: Thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group with halides.
Major Products:
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexylamine.
Substitution: Cyclohexyl halides or esters.
Scientific Research Applications
(1S,2S)-2-Aminocyclohexanol has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Medicine: The compound is a precursor for the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of (1S,2S)-2-Aminocyclohexanol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as a chiral auxiliary, facilitating the formation of enantiomerically pure compounds. Its hydroxyl and amino groups participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the reactions it undergoes.
Comparison with Similar Compounds
(1R,2R)-2-Aminocyclohexanol: The enantiomer of (1S,2S)-2-Aminocyclohexanol with similar chemical properties but different biological activities.
Cyclohexanol: Lacks the amino group, making it less versatile in certain synthetic applications.
Cyclohexylamine: Lacks the hydroxyl group, limiting its use in reactions requiring both functional groups.
Uniqueness: this compound’s unique stereochemistry and dual functional groups make it a highly versatile compound in organic synthesis. Its ability to participate in a wide range of chemical reactions and its role as a chiral building block distinguish it from other similar compounds.
Properties
IUPAC Name |
(1S,2S)-2-aminocyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c7-5-3-1-2-4-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMCFTMVQORYJC-WDSKDSINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74111-21-0 | |
Record name | (1S,2S)-2-aminocyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (1S,2S)-2-Aminocyclohexanol used in asymmetric synthesis?
A1: this compound serves as a valuable chiral auxiliary in asymmetric synthesis, particularly for creating P-stereogenic phosphine oxides. [] It achieves this by first reacting with phosphorus-containing compounds to form a diastereomerically pure oxazaphospholidine intermediate. This intermediate then undergoes stereoselective reactions, ultimately leading to the desired chiral phosphine oxide after cleavage of the auxiliary. []
Q2: Why is this compound particularly useful for preparing P-stereogenic compounds?
A2: The use of this compound allows for the synthesis of both enantiomers of a target phosphine oxide. [] When a pentavalent phosphorus (P(V)) precursor is used, one diastereomer of the oxazaphospholidine intermediate forms. Conversely, using a trivalent phosphorus (P(III)) precursor results in the opposite diastereomer. This flexibility provides synthetic chemists with a powerful tool for accessing a wider range of chiral phosphorus compounds. []
Q3: Beyond phosphine synthesis, are there other applications for this compound?
A3: Yes, this compound can be used as a building block for chiral ligands. For instance, it can be condensed with 2-hydroxy-1-naphthalenecarboxaldehyde to create Schiff base ligands. [] These ligands have proven valuable in forming unique homochiral Cu6Dy3 heterometallic cluster complexes with potential applications in materials science. []
Q4: Is there a method to obtain enantiomerically pure (1R,2R)- and this compound?
A4: Yes, researchers have developed an enzymatic method utilizing Pseudomonas cepacia lipase. [] This enzyme catalyzes the enantioselective hydrolysis of trans-2-(t-butoxycarbonyl)-aminocyclohexyl acetate, allowing for the isolation of both (1R,2R)- and this compound in enantiomerically pure forms. [] This enzymatic approach provides a sustainable and efficient way to access these important chiral building blocks.
Q5: What is the significance of using this compound derived ligands in material science?
A5: The incorporation of this compound derived Schiff base ligands into metal clusters has led to the creation of materials with unique magneto-optical properties. [] For example, the resulting Cu6Dy3 complexes exhibit single-molecule magnet behavior and a strong magneto-optical Faraday effect. [] These properties make these materials attractive for potential applications in high-density data storage and quantum computing.
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